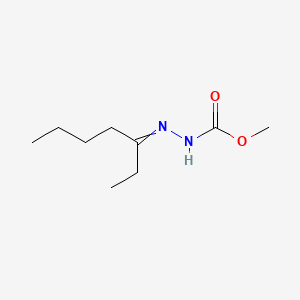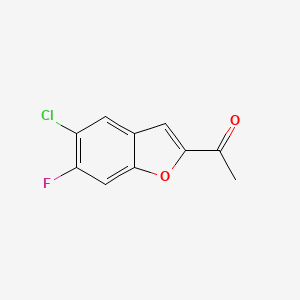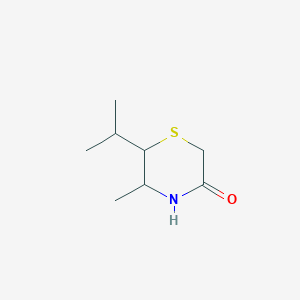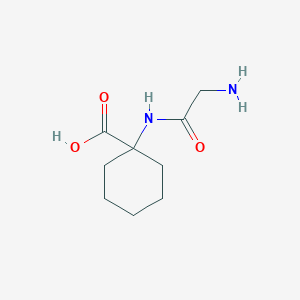
1-(Glycylamino)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Glycylamino)cyclohexane-1-carboxylic acid is a compound that belongs to the class of α-amino acids It is characterized by a cyclohexane ring substituted with a glycylamino group and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Glycylamino)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Glycylamino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Glycylamino)cyclohexane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Glycylamino)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for amino acid transporters, facilitating the transport of amino acids across cell membranes . The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclohexanecarboxylic acid: An α-amino acid with a similar cyclohexane structure but without the glycylamino group.
1-Aminocyclopentanecarboxylic acid: A homologous compound with a cyclopentane ring instead of a cyclohexane ring.
1-Cyclohexene-1-carboxylic acid: A related compound with a cyclohexene ring and a carboxylic acid group.
Uniqueness
1-(Glycylamino)cyclohexane-1-carboxylic acid is unique due to the presence of both a glycylamino group and a cyclohexane ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
98881-24-4 |
|---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-[(2-aminoacetyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c10-6-7(12)11-9(8(13)14)4-2-1-3-5-9/h1-6,10H2,(H,11,12)(H,13,14) |
InChI Key |
ZSYIBCNZGBURHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




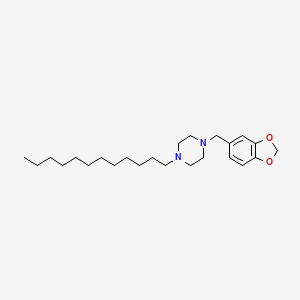
![5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)

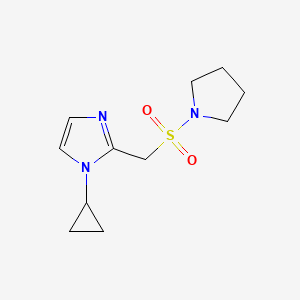
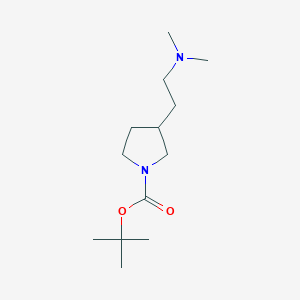
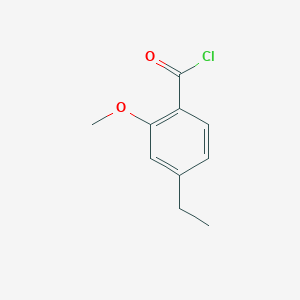
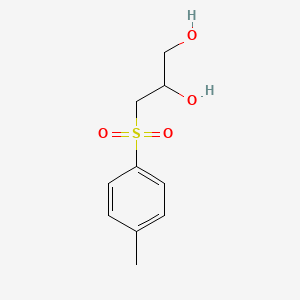
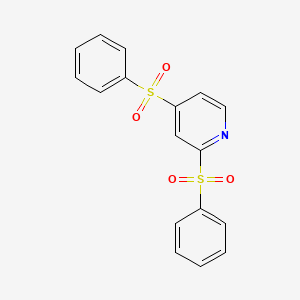
![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)
